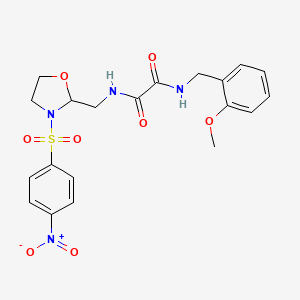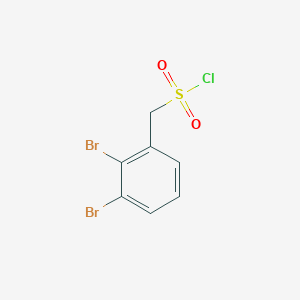![molecular formula C14H12N2O2 B2579156 1-[(1,3-ジオキソ-2,3-ジヒドロ-1H-イソインドール-2-イル)メチル]シクロブタン-1-カルボニトリル CAS No. 1909305-03-8](/img/structure/B2579156.png)
1-[(1,3-ジオキソ-2,3-ジヒドロ-1H-イソインドール-2-イル)メチル]シクロブタン-1-カルボニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]cyclobutane-1-carbonitrile is a complex organic compound with a unique structure that includes a cyclobutane ring and an isoindoline moiety
科学的研究の応用
タンパク質キナーゼ阻害
1,3-ジオキソ-2,3-ジヒドロ-1H-インデンコアを持つ化合物は、細胞の成長と生存に関与する酵素であるタンパク質キナーゼCK2を阻害することが報告されています . 拡張により、当社の化合物は、潜在的に修飾してその阻害活性を強化することができ、抗癌剤研究の候補になります。
抗菌活性
イミダゾール誘導体は、当社の化合物のコア構造と類似した構造を共有し、抗菌効果を含む幅広い生物活性を示します . これは、この化合物が、細菌、真菌、またはウイルスの感染症の対策における潜在的な用途について探求できることを示唆しています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]cyclobutane-1-carbonitrile typically involves multiple steps:
Formation of the Isoindoline Moiety: The isoindoline structure can be synthesized through the reaction of phthalic anhydride with
特性
IUPAC Name |
1-[(1,3-dioxoisoindol-2-yl)methyl]cyclobutane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c15-8-14(6-3-7-14)9-16-12(17)10-4-1-2-5-11(10)13(16)18/h1-2,4-5H,3,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSHSOPGIOCIQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN2C(=O)C3=CC=CC=C3C2=O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromofuran-2-carboxamide](/img/structure/B2579076.png)
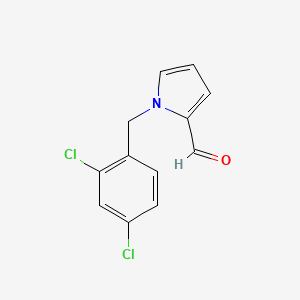
![3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
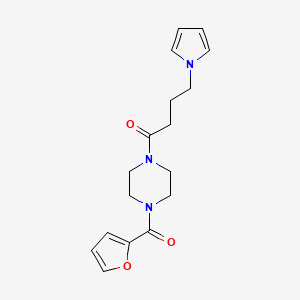

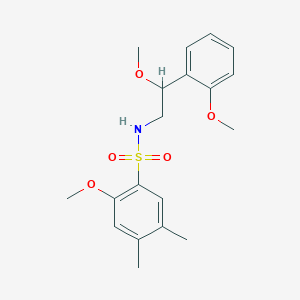
![2-({1-[(2,5-Dimethylphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine](/img/structure/B2579088.png)

![ethyl (2E)-2-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]acetate](/img/structure/B2579091.png)
![Tert-butyl 2-methyl-4-[3-(prop-2-enoylamino)propanoyl]piperazine-1-carboxylate](/img/structure/B2579093.png)
![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2579094.png)
